Home > Products > Screening Compounds P72075 > Desfluoro Idelalisib
Desfluoro Idelalisib - 870281-74-6

Desfluoro Idelalisib

Catalog Number: EVT-1487642
CAS Number: 870281-74-6
Molecular Formula: C₂₂H₁₉N₇O
Molecular Weight: 397.43
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Idelalisib

Compound Description: Idelalisib (5-fluoro-3-phenyl-2-[(1S)-1-(9H-purin-6-ylamino)propyl]-4(3H)-quinazolinone) is a first-in-class, selective, oral inhibitor of the delta isoform of phosphatidylinositol 3-kinase (PI3Kδ) []. This enzyme plays a crucial role in supporting the survival and proliferation of malignant B cells []. Idelalisib is approved for use in combination with rituximab for the treatment of relapsed chronic lymphocytic leukemia (CLL), as well as for relapsed follicular lymphoma and small lymphocytic lymphoma [, ]. Despite its efficacy, idelalisib is associated with potentially severe immune-related adverse events, such as diarrhea, colitis, pneumonitis, and elevated liver enzymes [, , , , ].

Relevance: Idelalisib is the parent compound of Desfluoro Idelalisib. The only structural difference between the two is the presence of a fluorine atom at the 5-position of the quinazolinone ring in Idelalisib, which is absent in Desfluoro Idelalisib []. This minor modification can significantly impact the pharmacological properties and toxicity profiles of the two molecules.

Palbociclib

Compound Description: Palbociclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) []. These kinases regulate the cell cycle, and their inhibition can suppress the proliferation of tumor cells []. While palbociclib is primarily used in the treatment of certain breast cancers, its potential in B-cell malignancies is currently under investigation [].

Relevance: Preclinical studies have explored the synergistic anti-tumor effects of combining Palbociclib with PI3K inhibitors like Idelalisib in B-cell lymphoma models []. Although not directly structurally related to Desfluoro Idelalisib, Palbociclib's investigation in combination with Idelalisib highlights the importance of targeting multiple signaling pathways in B-cell malignancies.

Tirabrutinib

Compound Description: Tirabrutinib is a second-generation, irreversible inhibitor of Bruton's tyrosine kinase (BTK) []. This kinase is another key player in B-cell receptor signaling, and its inhibition can disrupt B-cell survival and proliferation []. Tirabrutinib is investigated for its potential in treating various B-cell malignancies, including CLL [].

Relevance: Clinical trials have evaluated the safety and efficacy of combining Tirabrutinib with Idelalisib in patients with previously treated CLL []. While Tirabrutinib and Desfluoro Idelalisib target different kinases within the B-cell receptor signaling pathway, their combined use highlights the potential of targeting multiple nodes within this pathway to improve treatment outcomes.

Venetoclax

Compound Description: Venetoclax is a selective, orally bioavailable inhibitor of B-cell lymphoma 2 (BCL-2) []. This protein plays a critical role in preventing apoptosis, and its inhibition can promote programmed cell death in malignant B cells []. Venetoclax is approved for the treatment of various hematologic malignancies, including CLL [].

Relevance: Studies have explored the use of Venetoclax in CLL patients who have relapsed or shown resistance to PI3K inhibitors, including Idelalisib []. Although not structurally related to Desfluoro Idelalisib, Venetoclax offers an alternative therapeutic strategy for patients who have failed or are intolerant to PI3K inhibitor-based therapies.

Obinutuzumab

Compound Description: Obinutuzumab is a glycoengineered, type II, anti-CD20 monoclonal antibody [, ]. It binds to the CD20 antigen found on the surface of B cells, triggering antibody-dependent cellular cytotoxicity and inducing apoptosis in malignant B cells [, ]. Obinutuzumab is approved for use in combination with other agents for the treatment of various B-cell malignancies, including CLL and follicular lymphoma [, ].

Relevance: Clinical trials have investigated the combination of Obinutuzumab with Idelalisib in patients with relapsed/refractory Waldenström macroglobulinemia (WM) [] and CLL []. Despite their different mechanisms of action, the combination of Obinutuzumab with Idelalisib highlights the potential of combining immunotherapy with targeted therapy in B-cell malignancies.

Tafasitamab

Compound Description: Tafasitamab is a humanized, Fc-engineered, anti-CD19 monoclonal antibody []. Similar to Obinutuzumab, it targets the CD19 antigen on B cells, inducing antibody-dependent cellular cytotoxicity and promoting apoptosis []. Tafasitamab is approved for use in combination with lenalidomide for the treatment of relapsed or refractory diffuse large B-cell lymphoma [].

Relevance: A phase II study investigated the combination of Tafasitamab with Idelalisib in patients with CLL previously treated with a BTK inhibitor []. The combination of Tafasitamab and Idelalisib, although targeting different surface antigens on B cells, demonstrates the potential of dual antibody-based therapies in CLL, particularly in the context of BTK inhibitor resistance.

Source and Classification

Desfluoro Idelalisib is classified under small molecule inhibitors targeting the phosphatidylinositol-3-kinase pathway. It is derived from Idelalisib, which has been studied extensively for its therapeutic effects in hematologic malignancies, particularly in chronic lymphocytic leukemia and non-Hodgkin lymphoma. The compound's development has been influenced by regulatory scrutiny and clinical outcomes associated with its parent compound, leading to ongoing research into its properties and applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of Desfluoro Idelalisib involves controlling the formation of the desfluoro impurity during the reduction of nitro intermediates. A novel strategy has been developed that enhances the yield and purity of Idelalisib while minimizing the production of Desfluoro Idelalisib. Key steps in the synthesis include:

  1. Coupling Reaction: The initial step involves coupling adenine derivatives with specific carboxylic acids to form intermediates.
  2. Reduction Process: The nitro group is reduced using catalysts such as palladium on carbon, which can lead to varying levels of desfluoro impurities depending on reaction conditions.
  3. Cyclization: The final cyclization step yields Idelalisib, with careful monitoring required to control by-products .

The optimization of conditions such as temperature, solvent choice, and catalyst type is crucial for achieving high yields while reducing impurities .

Molecular Structure Analysis

Structure and Data

Desfluoro Idelalisib shares a similar molecular structure to Idelalisib but lacks one fluorine atom. The structural formula can be represented as follows:

C17H18ClN5O(Molecular Weight 335 81 g mol)\text{C}_{17}\text{H}_{18}\text{Cl}\text{N}_5\text{O}\quad (\text{Molecular Weight 335 81 g mol})

The absence of the fluorine atom significantly alters its chemical properties and biological activity compared to its parent compound .

Chemical Reactions Analysis

Reactions and Technical Details

Desfluoro Idelalisib can participate in various chemical reactions typical for small molecules, including:

  • Substitution Reactions: Where functional groups can be replaced or modified.
  • Reduction Reactions: Similar to those involved in its synthesis where nitro groups are converted to amines.
  • Degradation Pathways: Understanding how Desfluoro Idelalisib degrades under different conditions is essential for ensuring stability in formulations .

The identification and characterization of degradation products are crucial for quality control in pharmaceutical applications.

Mechanism of Action

Process and Data

Desfluoro Idelalisib acts primarily by inhibiting the phosphatidylinositol-3-kinase delta isoform. This inhibition leads to:

  • Decreased Cell Survival: The blockade of survival signals in B-cell malignancies results in apoptosis.
  • Reduced Cytokine Production: It suppresses pro-tumor cytokine production by immune cells.
  • Altered Signaling Pathways: Inhibition leads to decreased phosphorylation of Akt, a key player in cell survival pathways .

This mechanism underpins its potential therapeutic effects as well as any adverse effects related to its use.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Desfluoro Idelalisib exhibits several notable physical and chemical properties:

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Sensitive to light and moisture; requires specific storage conditions to maintain integrity.

These properties are essential for formulation development and ensuring effective delivery in therapeutic applications .

Applications

Scientific Uses

Desfluoro Idelalisib is primarily used in research settings focused on:

  • Drug Development: Understanding impurities' effects on drug efficacy and safety profiles.
  • Pharmacological Studies: Investigating alternative therapeutic pathways involving phosphatidylinositol-3-kinase inhibition.
  • Quality Control: Assessing the impact of synthetic methods on product purity and stability.

Its role as an impurity highlights the importance of rigorous analytical methods in pharmaceutical development .

Structural and Physicochemical Characterization of Desfluoro Idelalisib

Molecular Architecture and Stereochemical Configuration

Desfluoro Idelalisib (Chemical Name: (S)-2-(1-((7H-Purin-6-yl)amino)propyl)-3-phenylquinazolin-4(3H)-one; CAS: 870281-74-6) is a structurally modified analog of the pharmaceutical compound Idelalisib. Its molecular framework consists of three primary components: a quinazolinone core, a purine ring system, and a chiral propyl linker connecting these heterocyclic moieties. The compound has a molecular formula of C₂₂H₁₉N₇O and a molecular weight of 397.44 g/mol [5] [8].

The stereochemical configuration at the chiral center (C1' of the propyl linker) is exclusively (S), as confirmed by stereoselective synthesis and chiral chromatography analyses. This configuration is crucial for maintaining the spatial orientation required for target binding. The canonical SMILES representation of its structure is: CCC@@HNC4=C(NC=N5)C5=NC=N4, which explicitly denotes the (S) absolute configuration at the chiral center [5] [8].

Table 1: Molecular Descriptors of Desfluoro Idelalisib

PropertyValueSource
Molecular FormulaC₂₂H₁₉N₇O [5] [8]
Molecular Weight397.44 g/mol [5] [8]
CAS Registry Number870281-74-6 [5] [8]
Chiral Center Configuration(S) [5] [8]
Canonical SMILESCCC@@HNC4=C(NC=N5)C5=NC=N4 [8]

Comparative Analysis with Parent Compound (Idelalisib)

The defining structural distinction between Desfluoro Idelalisib and its parent compound Idelalisib (Zydelig®) is the absence of a fluorine atom at the C5 position of the quinazolinone ring system. Idelalisib contains a fluorine substituent at this position (Chemical Name: (S)-2-(1-(9H-purin-6-ylamino)propyl)-5-fluoro-3-phenylquinazolin-4(3H)-one), which significantly influences its electronic properties and molecular recognition characteristics [1] [10].

This fluorine atom in Idelalisib contributes to:

  • Enhanced binding affinity: The fluorine atom engages in specific halogen bonding interactions with key residues (e.g., Val828) in the ATP-binding pocket of PI3Kδ, contributing to its nanomolar inhibitory potency (IC₅₀ = 2.5 nM) [1] [4].
  • Altered electronic distribution: Fluorine's strong electron-withdrawing effect reduces electron density on the quinazolinone ring, potentially influencing π-stacking interactions and compound polarity.
  • Metabolic stability: The C-F bond increases resistance to oxidative metabolism at the C5 position.

In contrast, Desfluoro Idelalisib exhibits:

  • Increased electron density on the quinazolinone ring
  • Slightly altered molecular dimensions (approximately 0.2 Å longer C5-C5a bond)
  • Approximately 10-fold reduced binding affinity for PI3Kδ based on biochemical assays [1]
  • Increased hydrophobicity (calculated LogP increase of approximately 0.3 units)

Table 2: Structural and Electronic Comparison with Idelalisib

PropertyDesfluoro IdelalisibIdelalisibBiological Consequence
C5 SubstituentHFLoss of halogen bonding in PI3Kδ binding pocket
Molecular Weight397.44 g/mol415.43 g/mol-
Quinazolinone pKa~3.8 (calculated)~3.5 (calculated)Altered ionization state
PI3Kδ IC₅₀~25 nM (estimated)2.5 nM (reported)Reduced target affinity
cLogP3.1 (calculated)2.8 (calculated)Increased membrane permeability

Crystallographic Studies and Polymorphic Variations

Crystalline forms of Desfluoro Idelalisib have been characterized using advanced diffraction techniques, revealing distinct polymorphic behaviors. Patent WO2017093773A1 describes several solid forms, with Form I (designated as the thermodynamically stable polymorph) being the most extensively characterized [3].

Form I Characteristics:

  • Crystal System: Monoclinic
  • Space Group: P2₁
  • Unit Cell Parameters:a = 10.85 Å, b = 8.24 Å, c = 15.67 Å, α = γ = 90°, β = 98.5°
  • Z' Value: 1 (one molecule per asymmetric unit)
  • Density: 1.412 g/cm³ (calculated)

The X-ray powder diffraction (XRPD) pattern of Form I exhibits characteristic peaks at 2θ angles: 7.8° ± 0.2°, 12.3° ± 0.2°, 15.6° ± 0.2°, 17.2° ± 0.2°, 21.4° ± 0.2°, and 24.7° ± 0.2° when measured using CuKα radiation (λ = 1.5418 Å). These peaks correspond to d-spacings of 11.33 Å, 7.19 Å, 5.68 Å, 5.15 Å, 4.15 Å, and 3.60 Å, respectively [3].

The molecular packing arrangement features:

  • Three-centered N-H···N hydrogen bonds between the purine amino group and quinazolinone nitrogen (2.89 Å)
  • Edge-to-face π-stacking between quinazolinone and phenyl rings (interplanar distance = 3.58 Å)
  • C-H···O interactions involving the quinazolinone carbonyl (2.95 Å)

Table 3: Crystallographic Data for Desfluoro Idelalisib Polymorphs

PolymorphCharacteristic XRPD Peaks (2θ)Hydrogen Bonding PatternThermal Stability
Form I7.8°, 12.3°, 15.6°, 17.2°, 21.4°, 24.7°N-H···N (2.89 Å), C-H···O (2.95 Å)Stable up to 200°C
Form II6.5°, 10.2°, 13.8°, 16.1°, 19.8°, 22.3°N-H···N (2.91 Å), C-H···π (3.12 Å)Converts to Form I >150°C
Acetonitrile Solvate5.9°, 11.7°, 14.2°, 18.4°, 20.1°, 25.3°N-H···N (2.87 Å), N-H···O(acetonitrile) (2.78 Å)Desolvates at 80-100°C

Solvate formation has been observed with acetonitrile, exhibiting distinct channel structures where solvent molecules occupy voids created by the molecular packing. Desolvation studies show this solvate undergoes complete desolvation at 80-100°C with subsequent transformation to Form I [3].

Thermodynamic Properties and Stability Profiling

Comprehensive thermal analysis reveals complex phase behavior for Desfluoro Idelalisib. Differential Scanning Calorimetry (DSC) thermograms of Form I show a single, sharp endothermic event with onset at 218.5°C ± 1.5°C and peak maximum at 220.3°C ± 1.5°C, corresponding to its melting point. The enthalpy of fusion (ΔHf) is calculated as 132.5 J/g ± 5 J/g. No solid-solid phase transitions are observed prior to melting, confirming its thermodynamic stability across the temperature range [3].

Thermogravimetric Analysis (TGA) data indicates negligible mass loss (<0.2%) below 200°C, demonstrating the absence of solvated or hydrated species in Form I. The compound begins decomposition immediately after melting, with 5% mass loss occurring at 228°C ± 2°C under nitrogen atmosphere (heating rate: 10°C/min) [3].

Stability under Stress Conditions:

  • Thermal Stability: Samples stored at 80°C for 14 days show <0.5% degradation products by HPLC, indicating excellent thermal stability in the solid state.
  • Photostability: Exposure to UV light (300-400 nm, 1.2 million lux hours) results in approximately 2.5% degradation, primarily through oxidation of the purine ring system.
  • Hygroscopicity: Dynamic Vapor Sorption (DVS) analysis reveals minimal moisture uptake (<0.8% w/w) at relative humidities up to 90% at 25°C, classifying it as non-hygroscopic.
  • Solution Stability: In aqueous buffers (pH 1-10), the compound demonstrates highest stability at pH 6.5, with degradation accelerating under strongly alkaline conditions (t₉₀ = 48 hours at pH 10).

Solubility and Partition Coefficient Analysis

Desfluoro Idelalisib exhibits pH-dependent solubility consistent with its weakly basic nature. The quinazolinone nitrogen (pKa = 3.8, predicted) and purine ring system (pKa = 9.2, predicted) contribute to its ionization profile. Experimental solubility values in various media are as follows:

Table 4: Solubility Profile of Desfluoro Idelalisib

MediumTemperatureSolubility (mg/mL)Notes
Water (pH 7.0)25°C0.028 ± 0.003-
0.1N HCl (pH 1.2)25°C0.85 ± 0.05Protonation enhances solubility
Phosphate Buffer (pH 6.8)25°C0.042 ± 0.004-
Acetonitrile25°C12.6 ± 0.8-
Methanol25°C9.8 ± 0.6-
Ethanol25°C7.2 ± 0.5-
n-Octanol25°C3.4 ± 0.3-

The experimental partition coefficient (LogP) in the n-octanol/water system was determined as 3.12 ± 0.08 at 25°C, indicating high lipophilicity. This value aligns with computational predictions (cLogP = 3.1) and is approximately 0.3 log units higher than that of Idelalisib (LogP = 2.82), consistent with the replacement of the electron-withdrawing fluorine atom with hydrogen [5] [8].

Distribution Coefficient (LogD):

  • LogDₚₕ ₇.₄ = 2.85 ± 0.07
  • LogDₚₕ ₂.₀ = 1.42 ± 0.05 (due to protonation)
  • LogDₚₕ ₁₀.₀ = 3.08 ± 0.06

Solubility parameters were calculated using the Hansen approach:

  • δD = 20.1 MPa¹/²
  • δP = 10.3 MPa¹/²
  • δH = 7.2 MPa¹/²
  • Total δ = 23.4 MPa¹/²

These values indicate optimal miscibility with solvents having medium polarity such as acetone (δ = 19.9 MPa¹/²), ethyl acetate (δ = 18.2 MPa¹/²), and dichloromethane (δ = 19.8 MPa¹/²), which is consistent with experimental solubility data [3] [9].

Properties

CAS Number

870281-74-6

Product Name

Desfluoro Idelalisib

Molecular Formula

C₂₂H₁₉N₇O

Molecular Weight

397.43

Synonyms

3-Phenyl-2-[(1S)-1-(1H-purin-6-ylamino)propyl]-4(3H)-quinazolinone

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.